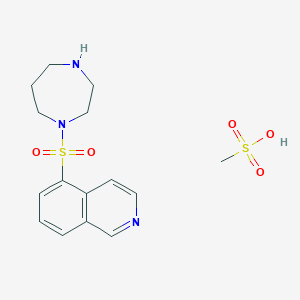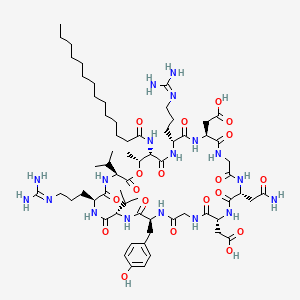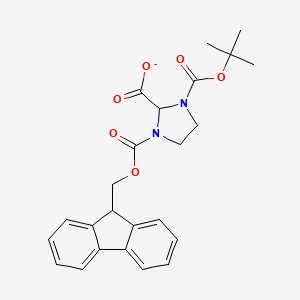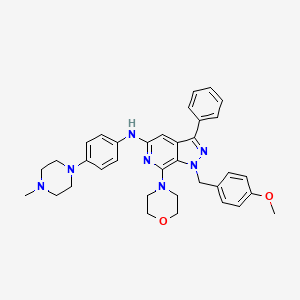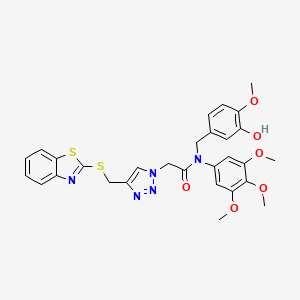
Tubulin polymerization-IN-58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-58 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule structure within cells. This compound has shown potential in cancer research due to its ability to disrupt microtubule dynamics, which are crucial for cell division and intracellular transport .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-58 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin polymerization-IN-58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Tubulin polymerization-IN-58 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Tubulin polymerization-IN-58 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of tubulin polymerization and the disruption of the microtubule network .
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action.
Indole-3-glyoxylamides: A series of compounds that inhibit tubulin polymerization and show cytotoxic effects against cancer cells.
9-aryl-5H-pyrido[4,3-b]indole derivatives: Compounds that inhibit tubulin polymerization and disrupt the microtubule network.
Uniqueness
Tubulin polymerization-IN-58 is unique in its specific binding to the colchicine-sensitive site of tubulin and its ability to induce the degradation of oncogenic protein YAP via the ubiquitin-proteasome system pathway . This dual mechanism of action makes it a promising candidate for cancer research and therapy.
Propriétés
Formule moléculaire |
C29H29N5O6S2 |
|---|---|
Poids moléculaire |
607.7 g/mol |
Nom IUPAC |
2-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)triazol-1-yl]-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H29N5O6S2/c1-37-23-10-9-18(11-22(23)35)14-34(20-12-24(38-2)28(40-4)25(13-20)39-3)27(36)16-33-15-19(31-32-33)17-41-29-30-21-7-5-6-8-26(21)42-29/h5-13,15,35H,14,16-17H2,1-4H3 |
Clé InChI |
YMDRFGOOAHGTHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CN3C=C(N=N3)CSC4=NC5=CC=CC=C5S4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
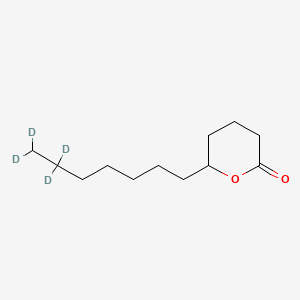
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)

![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
